Tris(dimethylsilyl)amin

Übersicht

Beschreibung

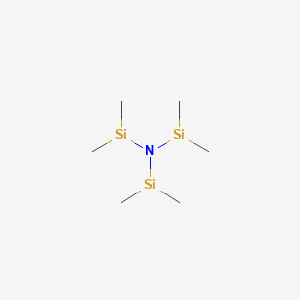

Tris(dimethylsilyl)amine is the simplest tris(trialkylsilyl)amine which has the general formula (R3Si)3N, in which all three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups (-Si(CH3)3) . It has been of scientific interest for years as a stable intermediate in chemical nitrogen fixation .

Synthesis Analysis

Early attempts to prepare tris(trimethylsilyl)amine from ammonia and trimethylchlorosilane were unsuccessful even at temperatures of 500 °C and in the presence of the base pyridine . The reaction of ammonia and trimethylchlorosilane stops at the stage of the doubly silylated product bis(trimethylsilyl)amine . Tris(trimethylsilyl)amine is obtained by reaction of the sodium salt of hexamethyldisilazane with trimethylchlorosilane in 80% yield .Molecular Structure Analysis

The molecular structure of Tris(dimethylsilyl)amine is represented by the formula C9H27NSi3 . The IUPAC name for this compound is 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine .Chemical Reactions Analysis

Tris(dimethylsilyl)amine is used in the presence of O2 and NH3 for the atmospheric pressure chemical vapor deposition (CVD) of conformal, corrosion barrier silicon oxynitride (SiOxNy) films at moderate temperature . At least fifteen by-products are identified, including silanols, siloxanes, disilazanes, silanamines, and mixed siloxane–silanamine molecules, in addition to more usual compounds such as water .Physical and Chemical Properties Analysis

Tris(dimethylsilyl)amine is a colorless, crystalline or waxy solid which is stable to water and bases . It has a melting point of 67-69 °C, a boiling point of 72 °C/10 mmHg, and a density of 0.863 . The refractive index at 23 C is 1.4239, and the density at 23 C is 0.803 g./ml .Wissenschaftliche Forschungsanwendungen

Chemische Gasphasenabscheidung (CVD)

Tris(dimethylsilyl)amin (TDMSA) wird in Gegenwart von O2 und NH3 für die chemische Gasphasenabscheidung (CVD) konformer, korrosionsbeständiger Siliziumoxynitrid (SiOxNy) -Filme bei moderaten Temperaturen verwendet . Diese Anwendung ist besonders nützlich in der Halbleiterindustrie, wo solche Filme häufig als isolierende Schichten verwendet werden.

Gasphasenanalyse

TDMSA wird in Gasphasenuntersuchungen während der CVD von Siliziumoxynitridfilmen verwendet . Techniken wie Flüssigkeits-NMR, Gaschromatographie gekoppelt mit Massenspektrometrie (GC-MS) und Elektronenspinresonanz (ESR) werden verwendet, um stabile Verbindungen und radikalische Zwischenprodukte in der Gasphase zu untersuchen .

Stickstofffixierung

Tris(trimethylsilyl)amin stand im Mittelpunkt des wissenschaftlichen Interesses als stabiles Zwischenprodukt bei der chemischen Stickstofffixierung . Dies ist die Umwandlung von atmosphärischem Stickstoff N2 in organische Substrate unter normalen Bedingungen .

Katalysator in der Stickstoffumwandlung

Unter Verwendung eines Triaryl-Tren-ligierten Titandinitrogenkomplexes wurde die katalytische Fixierung von molekularem Stickstoff zur Bildung von Tris(trimethylsilyl)amin unter Umgebungsbedingungen erreicht . Dieser Prozess hatte eine Umsatzzahl (TON) von bis zu 16,5 pro Titanatom .

Chemisches Zwischenprodukt

TDMSA wird als chemisches Zwischenprodukt in verschiedenen Forschungs- und Industrieanwendungen verwendet . Es spielt eine entscheidende Rolle bei der Synthese vieler komplexer organischer Verbindungen .

Abscheidung bei niedrigeren Temperaturen

Das Vorhandensein von Si–H-Bindungen in der TDMSA-Struktur ermöglicht die Bildung von SiOxNy-Filmen bei niedrigeren Temperaturen als die bei anderen herkömmlichen Silazan/Silanamin-Vorläufern erforderlichen . Dies macht TDMSA zu einer effizienteren Wahl für bestimmte Anwendungen .

Wirkmechanismus

Target of Action

Tris(dimethylsilyl)amine, also known as Nonamethyltrisilazane , is a chemical compound that primarily targets the process of chemical nitrogen fixation . This process involves the conversion of atmospheric nitrogen (N2) into organic substrates under normal conditions .

Mode of Action

The mode of action of Tris(dimethylsilyl)amine is through its interaction with its targets. It acts as a stable intermediate in the process of chemical nitrogen fixation . All three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups (-Si(CH3)3), forming the simplest tris(trialkylsilyl)amine .

Biochemical Pathways

The biochemical pathways affected by Tris(dimethylsilyl)amine are primarily related to the nitrogen cycle. Specifically, it plays a role in the conversion of atmospheric nitrogen into organic substrates . The downstream effects of this process contribute to the availability of nitrogen in various biochemical processes.

Pharmacokinetics

It’s important to note that tris(dimethylsilyl)amine is a waxy solid and reacts slowly with moisture/water . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of Tris(dimethylsilyl)amine’s action primarily involve the facilitation of chemical nitrogen fixation . This results in the conversion of atmospheric nitrogen into organic substrates, which are essential for various biochemical processes.

Action Environment

The action, efficacy, and stability of Tris(dimethylsilyl)amine can be influenced by environmental factors. For instance, it is moisture sensitive , meaning its stability and efficacy can be affected by the presence of water or humidity in the environment. Additionally, it should be handled in a well-ventilated place and kept away from heat, open flames, and sparks .

Safety and Hazards

Tris(dimethylsilyl)amine is harmful in contact with skin and causes severe skin burns and eye damage . It is also harmful if inhaled . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAKYNJRLAJRNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)N([Si](C)C)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NSi3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884795 | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21331-86-2 | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(dimethylsilyl)-1,1-dimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

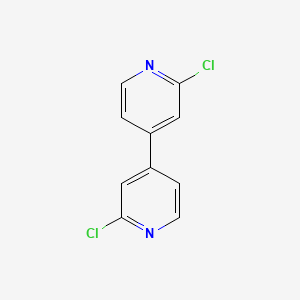

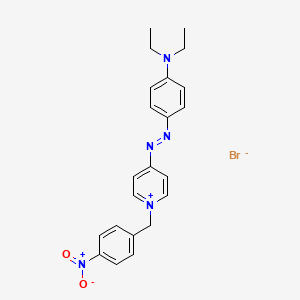

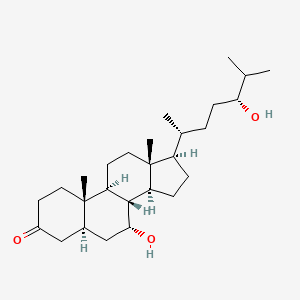

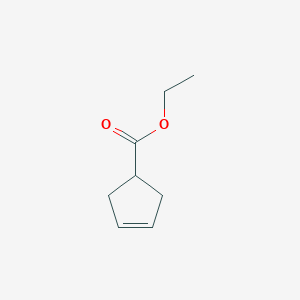

Feasible Synthetic Routes

Q1: What makes Tris(dimethylsilyl)amine a suitable precursor for SiOxNy film deposition?

A1: Tris(dimethylsilyl)amine presents several advantageous characteristics for SiOxNy film deposition. Firstly, it serves as a dual source of both silicon and nitrogen [, ]. This eliminates the need for additional nitrogen precursors like NH3, simplifying the deposition process. Secondly, the presence of Si-H bonds in its structure enables film formation at lower temperatures compared to conventional silazane/silanamine precursors []. This lower temperature processing is beneficial for applications sensitive to high temperatures.

Q2: What are the potential benefits of developing a kinetic model for this CVD process?

A2: Developing a kinetic model for the CVD of SiOxNy films using TDMSA offers valuable insights into the intricate process dynamics []. Such a model can help predict the impact of various process parameters (e.g., temperature, pressure, gas flow rates) on film properties like composition, thickness, and uniformity. This understanding can guide the optimization of deposition conditions for tailoring film characteristics to specific applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)

![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)

![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)